5-[(4-Bromophenyl)sulfanyl]-2-furaldehyde chemical properties
5-[(4-Bromophenyl)sulfanyl]-2-furaldehyde chemical properties
The following technical guide details the chemical properties, synthesis, and utility of 5-[(4-Bromophenyl)sulfanyl]-2-furaldehyde , a versatile bifunctional scaffold in medicinal chemistry.
[1]
Synonyms: 5-(4-Bromophenylthio)furfural; 5-[(4-Bromophenyl)thio]furan-2-carbaldehyde Chemical Class: 5-Arylthio-2-furaldehydes Molecular Formula: C₁₁H₇BrO₂S Molecular Weight: 283.14 g/mol [1]
Executive Summary & Structural Logic
5-[(4-Bromophenyl)sulfanyl]-2-furaldehyde represents a high-value "linker scaffold" for drug discovery.[1] Its utility stems from its orthogonal reactivity profile .[1] Unlike simple furaldehydes, this molecule integrates three distinct reactive centers that can be manipulated independently:[1]
-
The Electrophilic Aldehyde (C-2): Ready for condensation (Schiff bases), reduction, or oxidation.[1]
-
The Sulfide Linker (C-5): A flexible tether that can be oxidized to a sulfoxide or sulfone to modulate solubility and metabolic stability.[1]
-
The Aryl Bromide (Para-position): A robust handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing the attachment of complex pharmacophores after the core scaffold is established.[1]
Synthesis & Production Protocols
The most robust synthetic route utilizes a Nucleophilic Aromatic Substitution (SₙAr) on an electron-deficient furan ring.[1] The nitro group of 5-nitro-2-furaldehyde serves as an excellent leaving group, activated by the electron-withdrawing aldehyde at the C-2 position.[1]
Protocol: SₙAr Displacement Strategy
-
Precursor A: 5-Nitro-2-furaldehyde (Electrophile)[1][2][3][4]
-
Precursor B: 4-Bromothiophenol (Nucleophile)[1]
-
Base: Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)[1]
-
Solvent: DMF or DMSO (Polar aprotic is critical to stabilize the Meisenheimer-like transition state).[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 5-nitro-2-furaldehyde (1.0 eq) in anhydrous DMF (0.5 M concentration) under an inert atmosphere (N₂ or Ar).
-
Activation: Add K₂CO₃ (1.2 eq) to the solution. The mixture may darken slightly.[1]
-
Addition: Dropwise add a solution of 4-bromothiophenol (1.05 eq) in DMF over 15 minutes. Note: Thiophenols are prone to oxidative dimerization; use fresh reagents.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS.[1] The nitro group displacement is typically rapid due to the high electrophilicity of the C-5 position.[1]
-
Workup: Pour the reaction mixture into ice-cold water. The product, being lipophilic, will precipitate as a yellow/orange solid.[1]
-
Purification: Filter the solid, wash copiously with water to remove DMF and nitrite byproducts.[1] Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).[1]
Yield Expectation: 75–85%
Alternative Route: Metal-Catalyzed Coupling
While SₙAr is preferred for cost and simplicity, a C–S Cross-Coupling (Buchwald-Hartwig conditions) using 5-bromo-2-furaldehyde and 4-bromothiophenol is possible but less chemoselective due to the potential for homocoupling or scrambling of the aryl bromide.[1]
Chemical Properties & Reactivity Profile[1][3][5]
Physicochemical Characteristics
| Property | Description/Value |
| Appearance | Yellow to orange crystalline solid.[1] |
| Solubility | Soluble in DMSO, DMF, CHCl₃, DCM.[1] Poorly soluble in water.[1] |
| Stability | Air-stable solid.[1] Aldehyde is susceptible to autoxidation to carboxylic acid over prolonged storage; store under inert gas at 4°C. |
| Electronic Nature | Push-pull system.[1] The sulfur atom acts as a weak donor to the furan ring, while the aldehyde and bromine act as acceptors/withdrawers.[1] |
The Reactivity Triad (Graphviz Visualization)
The following diagram maps the divergent synthetic pathways accessible from this single scaffold.
Caption: Divergent synthesis map showing the three orthogonal reaction vectors: C-2 condensation, Sulfide oxidation, and Aryl-Br cross-coupling.[1]
Medicinal Chemistry Applications
Bioisosterism & Target Engagement
-
Antimicrobial Activity: 5-Arylthio-2-furaldehydes are structural analogs of nitrofurantoin and other furan-based antibiotics.[1] The replacement of the nitro group (often associated with mutagenicity) with a sulfide-linked aryl group is a common strategy to improve the safety profile while maintaining DNA-binding or enzyme-inhibitory capability.[1]
-
Enzyme Inhibition: The aldehyde moiety can form reversible covalent bonds with active-site serine or cysteine residues in proteases (e.g., cysteine proteases of parasites).[1]
-
Fragment-Based Drug Design (FBDD): The molecule serves as an ideal "fragment" with a molecular weight <300 Da.[1] The bromine atom allows researchers to "grow" the molecule into adjacent binding pockets via cross-coupling.[1]
Structural Activity Relationship (SAR) Notes
-
Oxidation State: Oxidizing the sulfide (-S-) to a sulfone (-SO₂-) significantly alters the electronic topography, often increasing metabolic stability and reducing electron density in the furan ring, which can enhance the reactivity of the aldehyde.[1]
-
Bromine Substitution: The 4-bromo position is strategically located to extend the molecule's length.[1] Substituting the bromine with solubilizing groups (e.g., morpholine, piperazine via Buchwald coupling) is a standard optimization step to improve oral bioavailability.[1]
Safety & Handling
-
Hazards:
-
Skin/Eye Irritant: Furaldehydes are potent irritants.[1] Wear nitrile gloves and safety goggles.[1]
-
Sensitizer: Thio-compounds can cause sensitization; handle in a fume hood.[1]
-
Toxicity: While specific data for this derivative may be limited, furan derivatives should be treated as potential carcinogens/mutagens until proven otherwise.[1]
-
-
Storage: Store in amber vials under nitrogen at 2–8°C to prevent aldehyde oxidation and sulfide discoloration.
References
-
Synthesis of 5-substituted furfurals
-
Nucleophilic Substitution on Furans
-
Biological Activity of Furan Derivatives
-
Chemical Vendor Data (Analogues)
